2-(Triethylammonio)Acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Triethylammonio)Acetate is synthesized by mixing triethylamine with acetic acid. The reaction is straightforward and involves the protonation of triethylamine by acetic acid, forming the ionic liquid . The reaction can be represented as follows:
(CH3CH2)3N+CH3COOH→(CH3CH2)3NH++CH3COO−
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reagents are mixed in a controlled environment to ensure complete reaction and purity of the product. The resulting ionic liquid is then purified and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-(Triethylammonio)Acetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of amines to α,β-unsaturated compounds, facilitated by this compound.
Thia-Michael Addition: Similar to the aza-Michael addition, this reaction involves the addition of thiols to α,β-unsaturated compounds.
Common Reagents and Conditions:
Aza-Michael Addition: Amines and α,β-unsaturated compounds are reacted in the presence of this compound as a catalyst.
Thia-Michael Addition: Thiols and α,β-unsaturated compounds are reacted under similar conditions.
Major Products:
Aza-Michael Addition: The major products are β-amino carbonyl compounds.
Thia-Michael Addition: The major products are β-thio carbonyl compounds.
Scientific Research Applications
2-(Triethylammonio)Acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Triethylammonio)Acetate involves its function as an ion-pairing reagent. In high-performance liquid chromatography, it pairs with negatively charged oligonucleotides, enhancing their retention and separation on the chromatographic column . The molecular targets are the oligonucleotides, and the pathway involves the formation of ion pairs that facilitate the separation process .
Comparison with Similar Compounds
Triethylamine: A precursor in the synthesis of 2-(Triethylammonio)Acetate.
Acetic Acid: Another precursor in the synthesis.
Other Protic Ionic Liquids: Such as triethylammonium formate and triethylammonium propionate.
Uniqueness: this compound is unique due to its specific application as an ion-pairing reagent in high-performance liquid chromatography, which is not commonly seen with other protic ionic liquids .
Properties
IUPAC Name |
2-(triethylazaniumyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBONCHPDJRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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